molecular formula C16H14ClN3OS B2786747 7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896328-90-8

7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2786747
CAS RN: 896328-90-8
M. Wt: 331.82
InChI Key: XEIGYKFUOYAKIU-UHFFFAOYSA-N
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Description

7-Chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

This compound has been investigated for its anti-inflammatory and analgesic activities. In a study, derivatives of benzothiazole containing this compound were synthesized and evaluated. Some of these derivatives exhibited significant anti-inflammatory and analgesic effects. Researchers explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), minimizing gastrointestinal side effects associated with traditional NSAIDs .

Potential as COX-2 Inhibitor

Given the unique structure of this compound, it may serve as a promising lead for developing selective COX-2 inhibitors. COX-2 inhibitors are sought after due to their anti-inflammatory effects without causing significant gastrointestinal irritation. However, it’s essential to balance efficacy with potential cardiovascular risks, as seen with some selective COX-2 inhibitors .

Lipid Peroxidation Studies

Researchers have explored the impact of this compound on lipid peroxidation. Lipid peroxidation is a process involving oxidative damage to cell membranes and lipids. Investigating its effects on lipid peroxidation could provide insights into its potential therapeutic applications .

Ulcerogenic Effects

In the same study, researchers assessed the ulcerogenic effects of the synthesized derivatives. Understanding the compound’s impact on gastrointestinal mucosa is crucial for drug safety. Fortunately, the derivatives showed low ulcerogenic and irritative action compared to standard compounds .

Other Pharmacological Activities

While the focus has been on anti-inflammatory and analgesic properties, further investigations could explore additional pharmacological activities. These might include antioxidant effects, cytotoxicity, or interactions with specific receptors. Such studies would contribute to a more comprehensive understanding of this compound’s potential applications .

Future Prospects

Given the compound’s unique structure and promising initial findings, researchers should continue exploring its applications. Collaborations across disciplines—such as medicinal chemistry, pharmacology, and bioinformatics—could reveal novel therapeutic targets and mechanisms of action. Additionally, computational modeling and in vitro assays can guide further research .

properties

IUPAC Name

7-chloro-2-[(2,5-dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10-3-4-11(2)12(7-10)9-22-15-18-14-6-5-13(17)8-20(14)16(21)19-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIGYKFUOYAKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one

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